N-Ethyl-3-fluoro-4-methylbenzene-1-sulfonamide

Description

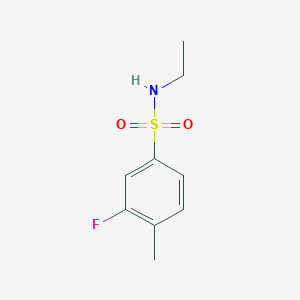

N-Ethyl-3-fluoro-4-methylbenzene-1-sulfonamide is a substituted benzene sulfonamide characterized by a sulfonamide group at position 1 of the aromatic ring, an ethyl group attached to the sulfonamide nitrogen, a fluorine atom at position 3, and a methyl group at position 4. Sulfonamides are known for their versatility in drug design due to their ability to participate in hydrogen bonding and their metabolic stability, often attributed to the electron-withdrawing sulfonyl group.

Properties

Molecular Formula |

C9H12FNO2S |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

N-ethyl-3-fluoro-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C9H12FNO2S/c1-3-11-14(12,13)8-5-4-7(2)9(10)6-8/h4-6,11H,3H2,1-2H3 |

InChI Key |

YRACTGZCNLWTCE-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)C)F |

Origin of Product |

United States |

Preparation Methods

Conventional Synthesis Pathways

a. Sulfonation and Chlorination

The synthesis begins with 3-fluoro-4-methylbenzene derivatives. Chlorosulfonic acid introduces the sulfonyl chloride group at the para position relative to the methyl group. Typical conditions involve:

- Reagent ratio : 1.2–1.5 equivalents of chlorosulfonic acid per aromatic substrate

- Temperature : 0–5°C during addition, followed by gradual warming to 25°C

- Solvent : Dichloromethane or chloroform for controlled exothermic reactions

b. Amidation with Ethylamine

The sulfonyl chloride intermediate reacts with ethylamine under basic conditions:

3-fluoro-4-methylbenzenesulfonyl chloride + Ethylamine → N-Ethyl-3-fluoro-4-methylbenzene-1-sulfonamide

- Base : Triethylamine or DIPEA (1.1–1.3 equivalents)

- Solvent : Acetonitrile or tetrahydrofuran at 0–25°C

- Yield : 70–85% after purification

Advanced Synthetic Approaches

a. Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

- Conditions : 100–120°C, 150–300 W power

- Advantages : 92–95% yield with reduced side products

b. Continuous Flow Reactor Systems

Industrial-scale production employs flow chemistry for scalability:

| Parameter | Value |

|---|---|

| Residence time | 8–12 minutes |

| Temperature | 50–60°C |

| Throughput | 1.2 kg/hr |

| Purity | >99% (HPLC) |

Optimization Parameters

| Solvent | Reaction Efficiency | Purification Ease |

|---|---|---|

| Toluene | High | Moderate |

| Acetonitrile | Very High | Difficult |

| Dichloromethane | Moderate | Easy |

b. Temperature and Reaction Time

- Sulfonation : ≤25°C prevents decomposition

- Amidation : 25–40°C balances kinetics and selectivity

c. Catalysts and Reagent Ratios

- DMF catalysis : 0.001–0.05 equivalents accelerates sulfonamide formation

- Ethylamine excess : 1.5–2.0 equivalents ensures complete conversion

Purification Techniques

- Liquid-liquid extraction : Sequential washes with 5% HCl, NaHCO₃, and brine

- Crystallization : Toluene/hexane mixtures yield 90–95% pure product

- Chromatography : Silica gel with ethyl acetate/hexane (1:4) for analytical-grade material

Industrial-Scale Production Considerations

- Cost drivers : Ethylamine procurement (42% of material costs)

- Waste management : HCl neutralization and solvent recovery systems

- Quality control : In-line FTIR monitors sulfonyl chloride conversion

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Conventional batch | 78–85 | 8–12 hr | Moderate |

| Microwave | 90–95 | 20–30 min | Low |

| Continuous flow | 88–92 | 8–12 min | High |

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-fluoro-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: Reduction of the sulfonyl group can yield sulfides or thiols.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic substitution: Sulfonamides, sulfonyl thiols.

Oxidation: Sulfonic acids, sulfonyl chlorides.

Reduction: Sulfides, thiols.

Scientific Research Applications

N-Ethyl-3-fluoro-4-methylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-3-fluoro-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The fluoro and methyl substituents may enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of N-Ethyl-3-fluoro-4-methylbenzene-1-sulfonamide can be contextualized by comparing it to analogous sulfonamide derivatives. Below is a detailed analysis based on compounds listed in the provided evidence, focusing on substituent patterns and their implications.

Structural Analogues from Evidence

The following sulfonamides (Table 1) share core features with the target compound but differ in substituent positions, alkyl/aryl groups, or heterocyclic modifications:

Table 1: Structural Comparison of Sulfonamide Derivatives

| Compound Name | Substituent Positions | R-Group on Sulfonamide | Fluorine Position | Methyl Position |

|---|---|---|---|---|

| This compound | 3-F, 4-Me | Ethyl | 3 | 4 |

| 2-fluoro-N,3-dimethylbenzene-1-sulfonamide | 2-F, 3-Me | Methyl | 2 | 3 |

| N-[2-(4-fluorophenyl)ethyl]methanesulfonamide | 4-F (on phenyl ring) | Methane | N/A | N/A |

Key Differences and Implications

Substituent Positioning: The fluorine atom in the target compound is at position 3, whereas in 2-fluoro-N,3-dimethylbenzene-1-sulfonamide, it occupies position 2. The methyl group at position 4 in the target compound contrasts with its position 3 in 2-fluoro-N,3-dimethylbenzene-1-sulfonamide, which may affect molecular planarity and solubility.

N-Substituent Variation :

- The ethyl group on the sulfonamide nitrogen in the target compound introduces greater hydrophobicity compared to the methyl group in 2-fluoro-N,3-dimethylbenzene-1-sulfonamide . This could enhance membrane permeability but reduce aqueous solubility.

Aromatic vs. Aliphatic Modifications: N-[2-(4-fluorophenyl)ethyl]methanesulfonamide features a fluorophenyl ethyl chain, diverging from the monosubstituted benzene ring in the target compound. Such differences may broaden or narrow pharmacological activity spectra depending on target specificity.

Research Findings and Hypothetical Property Analysis

While explicit data on physicochemical or biological properties are absent in the provided evidence, inferences can be drawn from structural trends:

Solubility and Lipophilicity

- Fluorine at position 3 may enhance metabolic stability by reducing oxidative metabolism at adjacent positions.

Crystallography and Structural Validation

Crystallographic analysis of such compounds often employs programs like SHELX for structure refinement. For instance, SHELXL’s precision in handling small-molecule data could resolve subtle conformational differences between the target compound and its analogues, such as torsional angles influenced by substituent positions.

Biological Activity

N-Ethyl-3-fluoro-4-methylbenzene-1-sulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in antimicrobial applications. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a fluorinated aromatic ring. Its molecular formula is C9H12FNO2S, with a molecular weight of approximately 217.26 g/mol. The presence of the ethyl group, fluorine atom, and methyl group contributes to its unique chemical properties and potential biological activities.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. The sulfonamide moiety allows for interactions with various biological targets, potentially disrupting key biochemical pathways. Studies have shown that compounds with similar structures can inhibit enzymes critical for bacterial growth and inflammation processes .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting its potential as an adjunct therapy to enhance the efficacy of existing antibiotics .

Anti-inflammatory Activity

In addition to antimicrobial effects, this compound has demonstrated anti-inflammatory properties. Preliminary bioassays indicated that it could reduce inflammation markers in vitro, making it a candidate for further development in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the sulfonamide nitrogen and aromatic ring can significantly influence its potency and selectivity. For instance, variations in substituent positions have been shown to affect binding affinity to target enzymes .

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Ethyl-4-fluoro-2-methylbenzene-1-sulfonamide | C9H12FNO2S | Different position of the fluorine atom |

| N-Ethyl-3-chloro-2-methylbenzene-1-sulfonamide | C9H12ClNO2S | Chlorine substitution instead of fluorine |

| N-Methyl-3-fluoro-2-methylbenzene-1-sulfonamide | C9H12FNO2S | Methyl substitution at the nitrogen |

These compounds illustrate how variations in substituent positions can influence their chemical reactivity and biological activity.

Case Studies

- Antimicrobial Efficacy : A study conducted on various sulfonamide derivatives revealed that certain modifications led to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study specifically noted that compounds with fluorinated substituents exhibited superior potency compared to their non-fluorinated counterparts .

- Anti-inflammatory Research : Another investigation assessed the anti-inflammatory effects of sulfonamide derivatives, including this compound, using in vitro models. Results indicated that the compound significantly reduced inflammatory cytokines at concentrations lower than traditional anti-inflammatory drugs like diclofenac .

Q & A

Q. What are the standard synthetic routes for N-Ethyl-3-fluoro-4-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves sequential sulfonation, fluorination, and amidation steps. A common approach is:

- Sulfonation : Introduce the sulfonyl group via reaction of 3-fluoro-4-methylbenzene with chlorosulfonic acid.

- Amidation : React the sulfonyl chloride intermediate with ethylamine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide.

- Fluorination : If the fluorine substituent is not pre-existing, electrophilic fluorination using agents like Selectfluor® may be employed.

Q. Optimization strategies :

- Use anhydrous conditions and inert atmospheres to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Purify via recrystallization or column chromatography to improve yield and purity. Reference analogs in , and 12 highlight similar protocols for sulfonamide synthesis .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Identify substituents (e.g., ethyl group, fluorine coupling patterns).

- FT-IR : Confirm sulfonamide (S=O stretches ~1350–1150 cm⁻¹) and C-F bonds (~1100 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Verify molecular formula.

- Crystallography : Single-crystal X-ray diffraction (SXRD) using programs like SHELXL () resolves bond lengths, angles, and crystal packing. For example, and demonstrate SXRD applications for analogous sulfonamides .

Advanced Research Questions

Q. How can researchers address discrepancies between crystallographic data and computational modeling predictions for sulfonamide derivatives?

Discrepancies often arise from:

- Crystal packing effects : Intermolecular forces (e.g., hydrogen bonds, van der Waals) in crystals may distort geometries compared to gas-phase computational models.

- Solvent interactions : Computational models may neglect solvent-induced conformational changes.

Q. Mitigation strategies :

Q. What experimental design considerations are critical when evaluating the biological activity of this compound to ensure reproducibility?

- Purity validation : Use HPLC (>95% purity) and elemental analysis to confirm compound integrity.

- Solubility optimization : Test solvents (e.g., DMSO, saline) to avoid aggregation in biological assays.

- Dose-response curves : Include positive/negative controls and replicate experiments to assess IC₅₀/EC₅₀ values. emphasizes the importance of controlled conditions for evaluating sulfonamide bioactivity .

Q. What are the challenges in synthesizing and characterizing fluorinated sulfonamides, and how can they be mitigated?

- Fluorination challenges :

- Regioselectivity : Competing substitution patterns may occur. Use directing groups or steric hindrance to control position.

- Stability : Fluorinated intermediates may hydrolyze; employ low-temperature reactions and anhydrous solvents.

- Characterization challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.